3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by bromination and subsequent cyclization to form the pyridine ring . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include desulfonylated pyridines.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is used in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the bromine atom.
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical reactivity and biological activity . The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H11BrN2O3S |
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Molecular Weight |
307.17 g/mol |
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13) |
InChI Key |
NGWQTCRGZJZLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origin of Product |
United States |
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